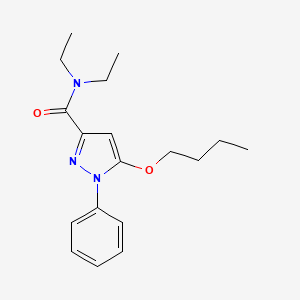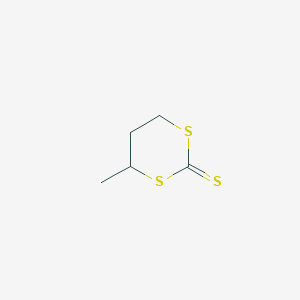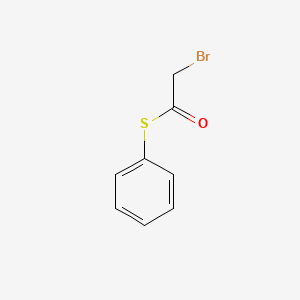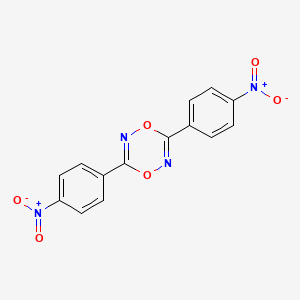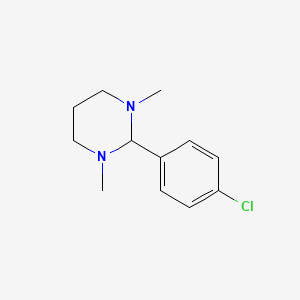
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-chlorophenyl-3-oxobutanoate. This intermediate is then reacted with methylamine to yield the desired hexahydropyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-1,3-dimethylpyrimidine: Lacks the hexahydro structure, leading to different chemical and biological properties.
2-(4-Chlorophenyl)-1,3-dimethylpiperidine: Contains a piperidine ring instead of a pyrimidine ring, resulting in different reactivity and applications.
Uniqueness
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical reactivity and potential biological activities. Its hexahydro structure provides additional stability and versatility in various chemical reactions compared to its non-hydrogenated counterparts.
特性
CAS番号 |
57648-68-7 |
|---|---|
分子式 |
C12H17ClN2 |
分子量 |
224.73 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1,3-dimethyl-1,3-diazinane |
InChI |
InChI=1S/C12H17ClN2/c1-14-8-3-9-15(2)12(14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9H2,1-2H3 |
InChIキー |
ZZEKZXOWTVMJRK-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(C1C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


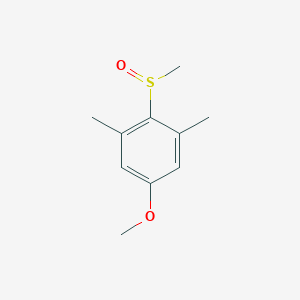


![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
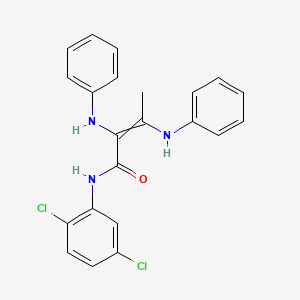

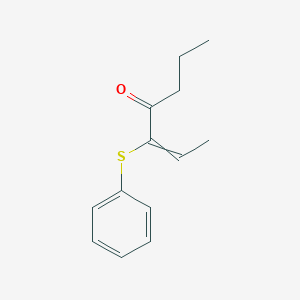
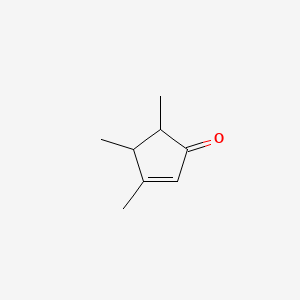
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
